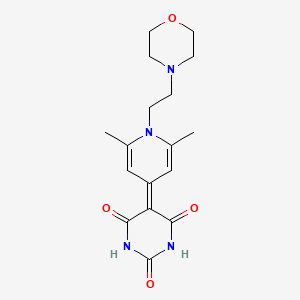
5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione , identified by CAS number 900136-56-3 , is a pyrimidine derivative with potential biological activities. This article synthesizes available research findings related to its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.
- Molecular Formula : C17H22N4O4
- Molecular Weight : 346.4 g/mol
- Structure : The compound features a complex structure that includes a pyrimidine ring and a morpholinoethyl substituent on a pyridine ring.
Biological Activity Overview
Research into the biological activity of this compound indicates its potential as an antiviral agent and its influence on various cellular mechanisms:
- Antiviral Properties : The compound has been noted for its efficacy against RNA viruses. It acts by inhibiting viral replication processes, making it a candidate for therapeutic applications in viral infections .
- Cytotoxicity : Studies have shown that derivatives of pyrimidine compounds often exhibit cytotoxic effects on cancer cell lines. The structure of the compound suggests it may interact with cellular pathways involved in proliferation and apoptosis .
- Mechanism of Action : The biological activity can be attributed to its ability to act as an enzyme inhibitor or modulator. For instance, compounds with similar structures have been found to inhibit histone deacetylases (HDACs), which are crucial in cancer biology .
Cytotoxicity Assessment
A series of experiments assessed the cytotoxic effects of various pyrimidine derivatives on the MDA-MB-231 breast cancer cell line. The results indicated that:
- The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
- Structure-activity relationship (SAR) studies highlighted that substitutions on the pyrimidine ring could enhance or diminish activity.
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Compound A | 27.6 | Strong cytotoxicity against MDA-MB-231 |
| Compound B | 29.3 | Moderate cytotoxicity; electron-withdrawing groups enhanced activity |
Antiviral Activity
In vitro studies demonstrated that the compound effectively inhibited the replication of specific RNA viruses. The mechanism involves interference with viral polymerase activity, thus preventing viral genome replication.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridine Ring : Utilizing standard methods such as cyclization reactions involving appropriate precursors.
- Pyrimidine Derivation : Implementing condensation reactions under controlled conditions to ensure high yields and purity.
科学研究应用
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antiviral Properties : Studies suggest that the compound may be effective against RNA viruses. Its mechanism involves inhibiting viral replication pathways, making it a candidate for antiviral drug development .
- Antimicrobial Activity : Preliminary assays have shown that derivatives of this compound possess significant antibacterial and antifungal properties. The disc diffusion method has been utilized to evaluate its effectiveness against various strains of bacteria and fungi .
- Anticancer Activity : The compound has been assessed for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it may induce apoptosis in certain cancer cells, thereby highlighting its potential as an anticancer agent .
Case Studies
Several case studies have documented the efficacy of this compound in different applications:
- Antiviral Research : A study conducted on the antiviral effects of related compounds demonstrated that modifications in the pyridine structure could enhance antiviral activity against specific RNA viruses. The results indicated a promising avenue for developing new antiviral therapies .
- Antimicrobial Evaluation : In a comprehensive evaluation involving various synthesized derivatives, compounds similar to 5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione showed remarkable antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .
- Cancer Cell Studies : Research focusing on the cytotoxic effects of this compound revealed that it significantly inhibited the growth of specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. These findings support further exploration into its use as a chemotherapeutic agent .
属性
IUPAC Name |
5-[2,6-dimethyl-1-(2-morpholin-4-ylethyl)pyridin-4-ylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11-9-13(14-15(22)18-17(24)19-16(14)23)10-12(2)21(11)4-3-20-5-7-25-8-6-20/h9-10H,3-8H2,1-2H3,(H2,18,19,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVBTVDZEGISGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(N1CCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













